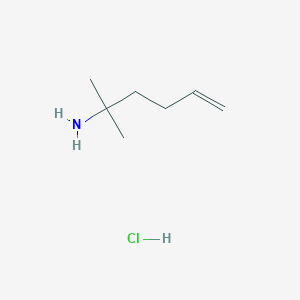

2-Methylhex-5-en-2-amine hydrochloride

Overview

Description

2-Methylhex-5-en-2-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol. It is typically available in solid form .

Molecular Structure Analysis

The InChI code for 2-Methylhex-5-en-2-amine hydrochloride is1S/C7H15N.ClH/c1-4-5-6-7(2,3)8;/h4H,1,5-6,8H2,2-3H3;1H . This code provides a specific representation of the molecule’s structure. For a visual representation, it’s recommended to use specialized chemical software or databases . Physical And Chemical Properties Analysis

2-Methylhex-5-en-2-amine hydrochloride is a solid at room temperature . It has a molecular weight of 149.66 g/mol. For more detailed physical and chemical properties, it’s recommended to refer to a Material Safety Data Sheet (MSDS) or similar resource .Scientific Research Applications

Use in Postoperative Pain Management

- Ketamine Hydrochloride : Renowned as a general anesthetic and analgesic, its role is underscored by the NMDA receptor's involvement in nociceptive processing. Low-dose ketamine has shown promise in managing acute postoperative pain, particularly as an adjunct to local anesthetics, opioids, or other analgesics. However, further research is needed, especially regarding dose optimization and long-term effects (Schmid, Sandler, & Katz, 1999).

Antiseptic Applications

- Chlorhexidine (CHX) : Extensively used in dentistry for its robust antimicrobial properties, CHX is effective against a range of microorganisms. Despite its efficacy in oral care, it's noted for potential side effects, such as teeth staining and interaction with other substances, warranting careful consideration of its use (Karpiński & Szkaradkiewicz, 2015).

Safety and Efficacy in Treatment

- Hydroxychloroquine (HCQ) : Commonly used for rheumatoid arthritis and systemic lupus erythematosus, HCQ has shown multifaceted effects beyond its anti-rheumatic properties. Its use has expanded to other conditions, including diabetes mellitus, dyslipidemias, and viral infections. The drug's mechanism is thought to involve altering cellular receptor signaling and inhibiting autophagy, among others. This broad therapeutic potential merits further exploration to understand its complete range of actions (Olsen, Schleich, & Karp, 2013).

Dental Applications

- Chlorhexidine in Endodontics : CHX is recognized for its strong antimicrobial properties and is used in endodontic therapy. However, its interaction with other substances and potential side effects, like tooth staining and the formation of precipitates, call for a thorough understanding to ensure safe and effective use (Bernardi & Teixeira, 2015).

Safety and Hazards

The safety information for 2-Methylhex-5-en-2-amine hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound .

properties

IUPAC Name |

2-methylhex-5-en-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-4-5-6-7(2,3)8;/h4H,1,5-6,8H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSZNQJGAZMWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate](/img/structure/B1448670.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)

![6-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1448687.png)